

# 4-Dihydroboldenone confirmation analysis by multiple techniques

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## Compound Focus: 4-Dihydroboldenone

CAS No.: 10529-96-1

Cat. No.: S645688

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## Chemical Identity & Properties

The table below summarizes the core chemical identification and predicted physicochemical properties of **4-Dihydroboldenone**. [1] [2]

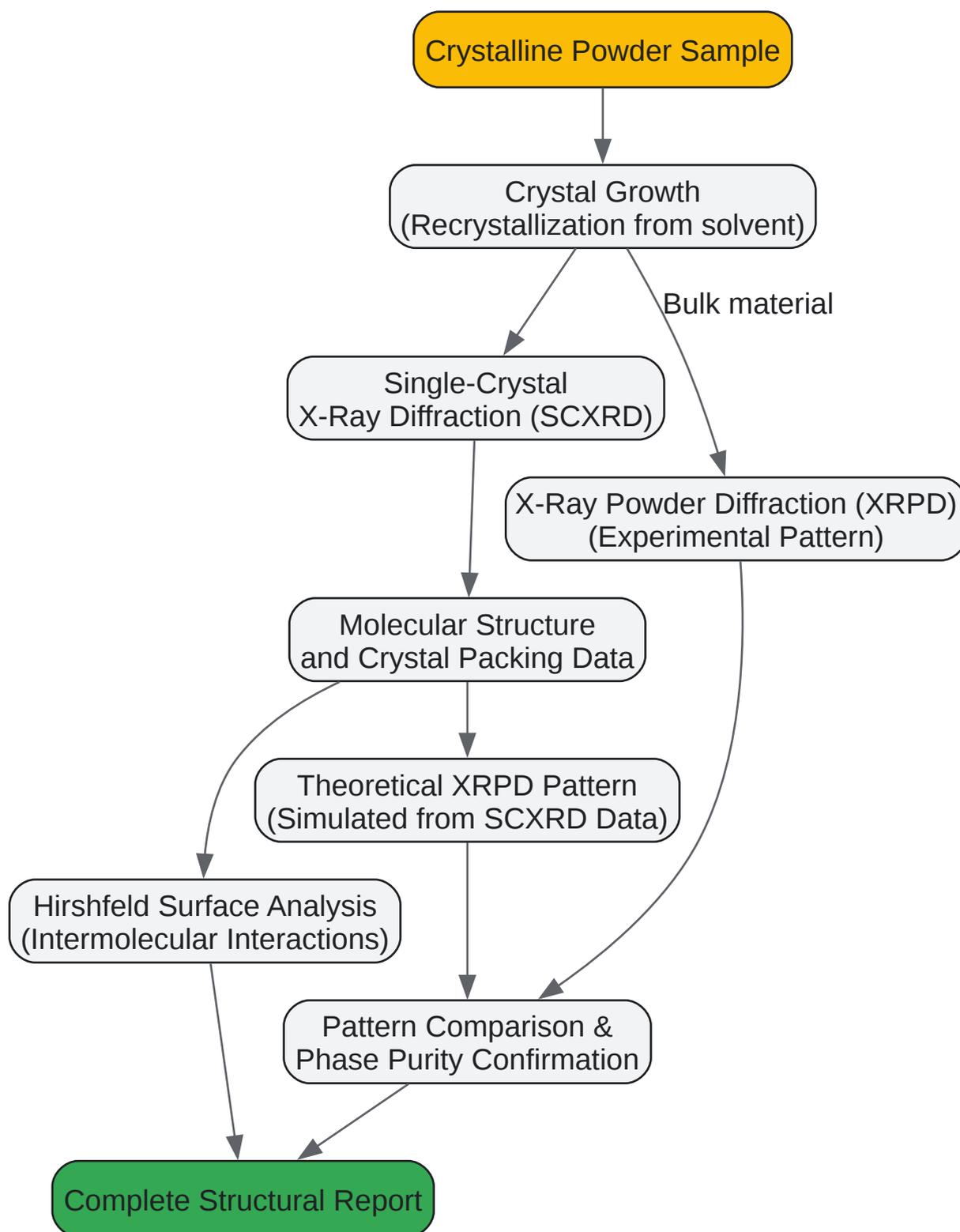
Property	Description
Common Name	4-Dihydroboldenone, 1-Testosterone, Dihydroboldenone (DHB) [1] [2] [3]
IUPAC Name	(1S,2R,7R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0 <sup>2</sup> ,7.0 <sup>11,15</sup> ]heptadec-3-en-5-one [1] [2]
CAS Registry No.	10529-96-1 [1] [2]
Chemical Formula	C <sub>19</sub> H <sub>28</sub> O <sub>2</sub> [1] [2]
Molecular Weight	288.4244 g/mol [1] [2]
Chemical Classification	Androgen and derivative; Dihydrotestosterone (DHT) derivative [1] [2] [4]
Description	A metabolite of the anabolic steroid boldenone [1] [2].

## Experimental Analysis & Characterization

Research employs multiple techniques to confirm DHB's structure and physical form, which is critical for identifying its use.

- **X-Ray Powder Diffraction (XRPD):** Used to confirm the **crystallinity and phase purity** of DHB prodrugs like dihydroboldenone cypionate. The method involves comparing the experimental diffraction pattern of a bulk powder sample with a theoretical pattern simulated from single-crystal data. A match in the peak positions ( $2\theta$  angles) confirms that the single crystal is representative of the entire batch, while intensity differences often arise from preferred orientation of the crystallites. [5]
- **Single-Crystal X-Ray Diffraction (SCXRD):** This technique definitively determines the **three-dimensional molecular structure and solid-state packing**. Studies confirm that dihydroboldenone cypionate crystallizes in a noncentrosymmetric space group. The analysis reveals that the stability of the crystal structure is maintained primarily by **C-H $\cdots$ O-type hydrogen bonds**. [5]
- **Hirshfeld Surface Analysis:** This computational method, used in conjunction with SCXRD data, quantifies the **types and contributions of intermolecular interactions** (e.g., H $\cdots$ H, H $\cdots$ O/O $\cdots$ H, H $\cdots$ C/C $\cdots$ H) within the crystal. It provides a detailed picture of the molecular surface contacts that contribute to the stability of the solid form. [5]

The following diagram illustrates the typical experimental workflow for the solid-state structural characterization of DHB and related compounds, integrating the techniques described above. [5]



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## Performance & Safety Profile

Based on available preclinical and anecdotal data, here is a comparison of DHB's profile with common alternatives. [5] [6] [3]

Compound	Primary Mechanism / Characteristic	Key Reported Effects / Performance	Key Safety Concerns / Limitations
<b>Dihydroboldenone (DHB)</b>	Non-aromatizing DHT derivative; high anabolic activity via AR [6] [3]	Increased muscle hardness/vascularity; strength boost; lean gains [6]	<b>Potential liver toxicity</b> (elevated liver enzymes/weight) [3]; no human clinical trial data [3]
<b>Testosterone (Baseline)</b>	Aromatizes to estrogen; 5 $\alpha$ -reduces to DHT [4]	Balanced muscle/strength gains; improves RBC count/energy [4]	Estrogen-related side effects (bloating, gynecomastia) [6] [4]
<b>Boldenone (Equipose)</b>	DHB parent compound; mild estrogenicity [3] [4]	Steady lean mass gains; significant endurance boost from RBC stimulation [4]	Poor 5 $\alpha$ -reductase substrate; very little converts to DHB [3]
<b>Primobolan (Methenolone)</b>	Non-aromatizing DHT derivative; well-tolerated [3] [4]	Quality muscle preservation/gains; mild with low side-effect incidence [3]	Considered "mild"; less dramatic mass/strength gains vs. stronger compounds [3]
<b>Nandrolone</b>	19-Nortestosterone derivative; progestogenic activity [4]	Significant hypertrophy; joint pain relief; popular for bulking [3]	Progestogenic side effects; suppressive of natural testosterone production [4]

## Pharmacological Comparison

The most concrete comparative data comes from a preclinical study in castrated rats, providing a direct, milligram-for-milligram comparison of anabolic and androgenic effects. [3]

Tissue / Effect	Testosterone Propionate Impact	Dihydroboldenone (DHB) Impact	Interpretation
Levator Ani Muscle (Anabolic Indicator)	Significant growth increase	<b>Less growth</b> than Testosterone	DHB is <b>less anabolic</b> than Testosterone milligram for milligram [3]
Prostate & Seminal Vesicles (Androgenic Indicator)	Significant growth increase	<b>Similar growth</b> to Testosterone	DHB's androgenic effect on sex organs is <b>comparable</b> to Testosterone [3]
Liver Weight	No significant change	<b>Significant increase</b>	Suggests <b>potential hepatotoxicity</b> , unusual for injectable steroid [3]

## Researcher Recommendations

For scientists and developers, the evidence points to clear conclusions and considerations:

- **Confirm Limited Tissue Selectivity:** The rat model data directly contradicts the popular belief of a "200/100" anabolic/androgenic ratio. DHB appears to be **less tissue-selective than testosterone**, stimulating the prostate at a level similar to its muscle-building effect. [3]
- **Account for Potential Hepatotoxicity:** The observed increase in liver weight in the animal study is a significant red flag, as this is a hallmark of liver stress typically associated with oral 17- $\alpha$ -alkylated steroids, not injectables. [3]
- **Consider Proven Alternatives:** Based on the available data, researchers may find that other DHT derivatives like **Primobolan (Methenolone)** offer a more favorable risk-benefit profile, with extensive human data supporting its efficacy and safety. [3] Nandrolone is another well-characterized alternative for mass-building, though with a different side effect profile. [3]

The analysis confirms DHB as a potent anabolic steroid with specific effects and significant risks. The **lack of human clinical data and the signal of potential liver toxicity** are the most critical factors for researchers to consider. Future work should focus on controlled human trials to definitively establish its safety and efficacy profile.

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